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Compound of Interest

Methyl 4-(3-methoxy-3-
Compound Name:
oxopropanoyl)benzoate

Cat. No.: B145276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(3-methoxy-3-oxopropanoyl)benzoate. Due to the limited availability of direct experimental
spectra for this specific compound in publicly accessible databases, this document presents a
detailed analysis of predicted spectroscopic data based on established principles and data
from structurally analogous molecules. This guide is intended to support researchers in the
identification, characterization, and utilization of this compound in synthetic chemistry and drug
development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-(3-methoxy-3-
oxopropanoyl)benzoate. These predictions are derived from the analysis of substituent
effects and spectral data of similar compounds, including substituted methyl benzoates and
malonates.

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
810 Doublet (d) oH Aromatic CH (ortho to
-COOCH?3)
705 Doublet (d) oH Aromatic CH (ortho to
-C(O)CH2)
~4.85 Singlet (s) 1H -C(O)CH(COOCH:Ss)2
~3.95 Singlet (s) 3H -COOCHs (benzoate)
~3.80 Singlet (s) 6H -CH(COOCH:3)2
Table 2: Predicted 3C NMR Spectral Data (CDClsz, 100 MHz)
Chemical Shift (6, ppm) Assignment
~192 C=0 (keto)
~168 C=0 (malonate esters)
~166 C=0 (benzoate ester)
~138 Aromatic C (quaternary)
~134 Aromatic C (quaternary)
~130 Aromatic CH
~128 Aromatic CH
~58 -C(O)CH(COOCHS3)2
~53 -COOCHs (benzoate)
~52.5 -CH(COOCH:)2
Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm~?) Intensity Assignment
~3000-2850 Medium C-H stretch (aliphatic)
~1750-1730 Strong C=0 stretch (ester)
~1690 Strong C=0 stretch (keto)
~1600, ~1450 Medium-Strong C=C stretch (aromatic)
~1250-1000 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

266 [M]* (Molecular lon)
235 [M - OCHs]*

207 [M - COOCHs]*

163 [M - CH(COOCHS3)2]*
135 [CeHsaCOOCHSs]*
133 [CH(COOCHS:)2]*
103 [CeH4CO]*

77 [CeHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a compound such as Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

» Weigh approximately 5-10 mg of the solid sample.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b145276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in
a standard 5 mm NMR tube.

» For quantitative analysis, a known amount of an internal standard (e.qg., tetramethylsilane,
TMS) may be added.

2.1.2. *H NMR Acquisition:

e The NMR spectrum is recorded on a spectrometer operating at a frequency of, for example,
400 MHz.

e The instrument is locked to the deuterium signal of the solvent.
e The magnetic field is shimmed to achieve optimal homogeneity.
o A standard one-pulse *H NMR experiment is performed.

e The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
o Arelaxation delay of 1-5 seconds is used between scans.
2.1.3. 3C NMR Acquisition:

e The 3C NMR spectrum is recorded on the same spectrometer, operating at a corresponding
frequency (e.g., 100 MHz).

o A proton-decoupled pulse sequence is typically used to simplify the spectrum.

e The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of the 13C isotope.

» Arelaxation delay of 2-10 seconds is used.
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2.1.4. Data Processing:
e The acquired Free Induction Decay (FID) is Fourier transformed.
e The resulting spectrum is phase-corrected and baseline-corrected.

o Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at
0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good
contact.

Apply pressure using the pressure arm to ensure a uniform and firm contact.
2.2.2. Data Acquisition:
e The IR spectrum is recorded, typically in the range of 4000-400 cm™1,

» A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

¢ Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

e The concentration should be in the range of pg/mL to ng/mL depending on the ionization
technique.

2.3.2. Data Acquisition (e.g., using Electrospray lonization - ESI):
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o The sample solution is introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

e The sample is ionized using an appropriate technique (e.g., ESI in positive or negative ion
mode).

e The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
e The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical workflow from synthesis to spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-(3-methoxy-3-
oxopropanoyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145276#spectroscopic-data-for-methyl-4-3-methoxy-
3-oxopropanoyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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